molecular formula C15H23N3O4S2 B2667093 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine CAS No. 797772-99-7

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine

Cat. No.: B2667093
CAS No.: 797772-99-7
M. Wt: 373.49
InChI Key: FVVYZMDFWGJMIF-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine is a complex organic compound that features both benzenesulfonyl and piperidine-sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperazine with benzenesulfonyl chloride and piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pH, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler piperazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives without sulfonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to effective inhibition.

Comparison with Similar Compounds

  • 1-Benzenesulfonyl-4-(morpholine-1-sulfonyl)-piperazine
  • 1-Benzenesulfonyl-4-(pyrrolidine-1-sulfonyl)-piperazine
  • 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-morpholine

Uniqueness: 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine is unique due to the presence of both benzenesulfonyl and piperidine-sulfonyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c19-23(20,15-7-3-1-4-8-15)16-11-13-18(14-12-16)24(21,22)17-9-5-2-6-10-17/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVYZMDFWGJMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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